![molecular formula C17H16BrNO3 B2695068 2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1302611-28-4](/img/structure/B2695068.png)
2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Description
2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as Boc-3-Br-Phe-NH-OMe, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is a derivative of the amino acid phenylalanine and is often used as a building block for the synthesis of various peptides and proteins.
Scientific Research Applications
Metabolic Pathways and Synthesis
- The in vivo metabolism of psychoactive phenethylamines in rats has been explored, identifying various metabolic pathways and metabolites, which could inform studies on similar compounds for understanding their metabolic fate and potential interactions within biological systems (Kanamori et al., 2002).
Anticonvulsant Activity and Sodium Channel Blocking
- Research on 3-aminopyrroles has shown significant anticonvulsant activity and the ability to block sodium channels, pointing to the importance of structural features for interaction with voltage-dependent sodium channels, which could be relevant for designing compounds with specific pharmacological properties (Unverferth et al., 1998).
Tyrosinase Inhibitors and Pharmaceutical Applications
- A study on biphenyl ester derivatives as tyrosinase inhibitors highlights the synthesis process and the potential pharmaceutical applications of such compounds, including their inhibitory effects comparable to standard inhibitors (Kwong et al., 2017).
Antihypertensive α-Blocking Agents
- The synthesis and reactions of various compounds with potential antihypertensive α-blocking activity have been documented, offering insight into the chemical synthesis and pharmacological evaluation of new therapeutic agents (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-5-7-13(8-6-12)9-17(21)22-11-16(20)19-15-4-2-3-14(18)10-15/h2-8,10H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJXAOTBKSYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate |
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